An In-depth Technical Guide to the Characterization of 1-(prop-2-yn-1-yl)piperidin-2-one
An In-depth Technical Guide to the Characterization of 1-(prop-2-yn-1-yl)piperidin-2-one
Document ID: T-GUIDE-20251102-01 Version: 1.0 Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the predicted characteristics of 1-(prop-2-yn-1-yl)piperidin-2-one, a heterocyclic compound featuring a δ-valerolactam core and a terminal alkyne functional group. Due to a scarcity of direct experimental data in published literature, this document outlines a robust, proposed synthesis protocol and presents predicted physicochemical and spectroscopic data based on the analysis of its core structural components: 2-piperidone and the N-propargyl group. The guide includes detailed experimental methodologies, tabulated data for clarity, and logical diagrams to illustrate synthetic and reactivity pathways, positioning the compound as a valuable building block for applications in medicinal chemistry and materials science, particularly in reactions such as azide-alkyne cycloadditions.
Introduction
1-(prop-2-yn-1-yl)piperidin-2-one is a functionalized lactam with the molecular formula C₈H₁₁NO. Its structure incorporates the rigid, six-membered 2-piperidone ring and a highly reactive propargyl group attached to the nitrogen atom. This combination makes it a bifunctional molecule of significant interest. The 2-piperidone (or δ-valerolactam) moiety is a common scaffold in pharmacologically active compounds. The terminal alkyne of the propargyl group serves as a versatile chemical handle for a variety of transformations, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," which is widely used in drug discovery, bioconjugation, and materials science. This document serves to consolidate the predicted analytical profile of this compound to facilitate its synthesis and application in research.
Physicochemical and Spectroscopic Data
The properties of 1-(prop-2-yn-1-yl)piperidin-2-one have been predicted based on established data for 2-piperidone and analogous N-propargylated compounds. The quantitative data is summarized in Table 1.
| Parameter | Value | Source / Method |
| Molecular Formula | C₈H₁₁NO | Calculated |
| Molecular Weight | 137.18 g/mol | Calculated |
| Monoisotopic Mass | 137.0841 Da | Calculated |
| Appearance | Colorless to pale yellow oil/solid | Predicted |
| Melting Point | 38-40 °C | Based on 2-piperidone[1] |
| Boiling Point | > 256 °C | Based on 2-piperidone[1] |
| Predicted ¹H NMR | See Table 2 | Predicted based on 2-piperidone and related structures[2] |
| Predicted ¹³C NMR | See Table 3 | Predicted based on 2-piperidone and related structures[3] |
| Predicted IR Data | See Table 4 | Predicted based on 2-piperidone and alkyne data[4][5] |
| Predicted MS (EI) | m/z (%): 137 (M+), 108, 98, 80, 69, 55, 41 | Predicted based on fragmentation patterns |
Table 1: Summary of Predicted Physicochemical Properties.
Predicted NMR Spectroscopic Data
The following tables detail the predicted chemical shifts for ¹H and ¹³C NMR spectroscopy in a CDCl₃ solvent. Predictions are derived from spectral data for 2-piperidone and consider the electronic effects of N-propargylation.
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration |
| H-3 (Piperidone Ring) | ~ 1.85 | Multiplet | 2H |
| H-4 (Piperidone Ring) | ~ 1.80 | Multiplet | 2H |
| H-5 (Piperidone Ring) | ~ 2.40 | Triplet | 2H |
| H-6 (Piperidone Ring) | ~ 3.30 | Triplet | 2H |
| Alkyne CH | ~ 2.25 | Triplet (J ≈ 2.5 Hz) | 1H |
| Methylene (N-CH₂) | ~ 4.20 | Doublet (J ≈ 2.5 Hz) | 2H |
Table 2: Predicted ¹H NMR Data for 1-(prop-2-yn-1-yl)piperidin-2-one.
| Carbon Assignment | Predicted δ (ppm) |
| C-2 (C=O) | ~ 171.0 |
| C-3 | ~ 32.0 |
| C-4 | ~ 21.0 |
| C-5 | ~ 23.0 |
| C-6 | ~ 49.0 |
| Methylene (N-CH₂) | ~ 35.0 |
| Alkyne (≡C-H) | ~ 72.0 |
| Alkyne (N-CH₂-C ≡) | ~ 78.0 |
Table 3: Predicted ¹³C NMR Data for 1-(prop-2-yn-1-yl)piperidin-2-one.
Predicted Infrared (IR) Spectroscopy Data
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| Terminal Alkyne (≡C-H stretch) | ~ 3290 | Strong, Sharp |
| C-H (sp³) | 2850-2950 | Medium |
| Alkyne (C≡C stretch) | ~ 2120 | Weak to Medium |
| Amide C=O (Lactam) | ~ 1650 | Strong |
Table 4: Predicted Major IR Absorption Bands.
Experimental Protocols
Proposed Synthesis: N-Alkylation of 2-Piperidone
This protocol describes the synthesis of 1-(prop-2-yn-1-yl)piperidin-2-one via the N-alkylation of 2-piperidone with propargyl bromide. This method is adapted from standard procedures for the N-alkylation of lactams and amides.
Materials:
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2-Piperidone (δ-valerolactam)
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Sodium hydride (NaH), 60% dispersion in mineral oil
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Propargyl bromide (80 wt. % in toluene)
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Anhydrous Tetrahydrofuran (THF)
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Saturated aqueous ammonium chloride (NH₄Cl)
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Ethyl acetate
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Brine (saturated aqueous NaCl)
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Anhydrous magnesium sulfate (MgSO₄)
Procedure:
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Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.1 equivalents, washed with anhydrous hexanes to remove mineral oil).
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Deprotonation: Add anhydrous THF to the flask to create a slurry. Cool the flask to 0 °C in an ice bath. Dissolve 2-piperidone (1.0 equivalent) in a minimal amount of anhydrous THF and add it dropwise to the NaH slurry via the dropping funnel over 20 minutes.
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Reaction Monitoring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour. The evolution of hydrogen gas should cease, indicating the formation of the sodium lactamate.
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Alkylation: Cool the reaction mixture back to 0 °C. Add propargyl bromide (1.2 equivalents) dropwise. After the addition is complete, allow the reaction to warm to room temperature and stir overnight.
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Workup: Quench the reaction by carefully adding saturated aqueous NH₄Cl. Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.
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Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 1-(prop-2-yn-1-yl)piperidin-2-one.
Characterization Protocols
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NMR Spectroscopy: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as an internal standard.
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Infrared Spectroscopy: Obtain the IR spectrum using an FT-IR spectrometer, either as a thin film on a NaCl plate (if oily) or as a KBr pellet (if solid).
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Mass Spectrometry: Obtain a mass spectrum using an electron ionization (EI) source to determine the molecular weight and fragmentation pattern. High-resolution mass spectrometry (HRMS) is recommended to confirm the elemental composition.
Mandatory Visualizations
Synthetic Pathway
The following diagram illustrates the proposed synthetic workflow for 1-(prop-2-yn-1-yl)piperidin-2-one.
Caption: Proposed synthesis of 1-(prop-2-yn-1-yl)piperidin-2-one.
Molecular Reactivity Map
This diagram highlights the key reactive centers within the 1-(prop-2-yn-1-yl)piperidin-2-one molecule, suggesting its potential chemical transformations.
Caption: Key reactive sites of 1-(prop-2-yn-1-yl)piperidin-2-one.
Conclusion
While dedicated literature on 1-(prop-2-yn-1-yl)piperidin-2-one is not extensive, its synthesis is feasible through standard organic chemistry techniques. The predicted spectroscopic and physical data provided in this guide offer a reliable baseline for its identification and characterization. The presence of the terminal alkyne makes this compound a highly attractive synthon for constructing more complex molecules through click chemistry, offering broad potential for applications in the development of novel therapeutics, chemical probes, and advanced materials. Researchers and drug development professionals are encouraged to use this guide as a foundational resource for the synthesis and utilization of this versatile chemical building block.
